7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one
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Overview
Description
7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C19H17FO3. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 2-fluorobenzyl alcohol with 4-propyl-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Chemical Reactions Analysis
7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
7-[(2-chlorophenyl)methoxy]-4-propyl-2H-chromen-2-one: Similar structure but with a chlorine atom instead of fluorine.
7-[(2-bromophenyl)methoxy]-4-propyl-2H-chromen-2-one: Contains a bromine atom instead of fluorine.
7-[(2-iodophenyl)methoxy]-4-propyl-2H-chromen-2-one: Contains an iodine atom instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogues .
Properties
CAS No. |
304896-88-6 |
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Molecular Formula |
C19H17FO3 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C19H17FO3/c1-2-5-13-10-19(21)23-18-11-15(8-9-16(13)18)22-12-14-6-3-4-7-17(14)20/h3-4,6-11H,2,5,12H2,1H3 |
InChI Key |
GPBWGCDNEXSGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F |
Origin of Product |
United States |
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